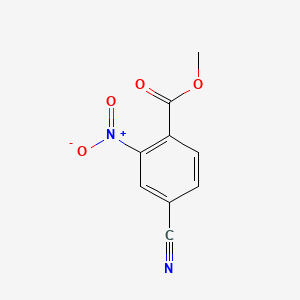

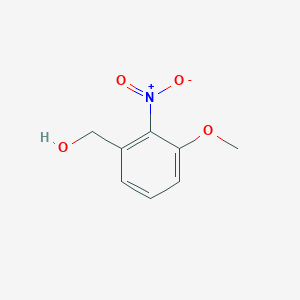

(3-Methoxy-2-nitrophenyl)methanol

説明

科学的研究の応用

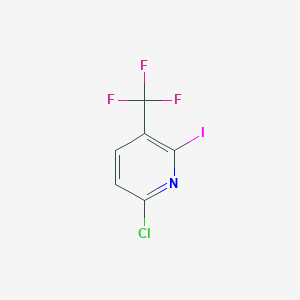

- “(3-Methoxy-2-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 . It has a molecular weight of 183.16 .

- This compound is typically stored in a dry room at normal temperature .

- It’s important to note that this compound is classified as a hazardous substance , with hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

-

Mass Spectrometry

- Application: A compound similar to (3-Methoxy-2-nitrophenyl)methanol, known as 3-Nitrobenzyl alcohol, has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization . In electrospray ionization, 3-Nitrobenzyl alcohol is doped into low surface tension spray solvents to increase analyte charging .

- Method: The compound is used as a matrix in mass spectrometry techniques such as fast atom bombardment and matrix-assisted laser desorption ionization. It is also used as a dopant in electrospray ionization .

- Results: The use of this compound in these methods can enhance the detection and analysis of other compounds in a sample .

-

Pharmaceutical Research

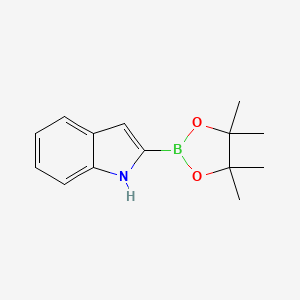

- Application: Indole derivatives, which (3-Methoxy-2-nitrophenyl)methanol could potentially be used to synthesize, have shown a wide range of biological activities .

- Method: The compound could be used in the synthesis of various indole derivatives, which are then tested for their biological activities .

- Results: Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

-

Synthesis of Bioactive Natural Products and Conducting Polymers

- Application: Phenol derivatives, such as (3-Methoxy-2-nitrophenyl)methanol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

- Method: Various synthesis methods have been developed for phenol derivatives, focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results: The synthesis of these compounds can lead to the development of new materials with diverse properties .

-

Production of Plastics, Adhesives, and Coatings

- Application: m-Aryloxy phenols, which (3-Methoxy-2-nitrophenyl)methanol could potentially be used to synthesize, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

- Method: These compounds are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Results: The use of these compounds can enhance the properties of various industrial materials .

-

Synthesis of 3-Hydroxy-2-Aryl Acrylate

- Application: 3-Hydroxy-2-aryl acrylate is a vital precursor in the synthesis of natural products and in the development of essential drugs .

- Method: (3-Methoxy-2-nitrophenyl)methanol could potentially be used in the synthesis of 3-hydroxy-2-aryl acrylate .

- Results: The synthesis of 3-hydroxy-2-aryl acrylate can lead to the development of new drugs and natural products .

Safety And Hazards

将来の方向性

Steam reforming for hydrogen production is one of the important research directions for clean energy . NiTiO3 catalysts with a hierarchical porous structure are prepared and applied to methanol steam reforming for hydrogen production . This could potentially involve “(3-Methoxy-2-nitrophenyl)methanol” in future research.

特性

IUPAC Name |

(3-methoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIIAPQEOXNDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438861 | |

| Record name | (3-Methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxy-2-nitrophenyl)methanol | |

CAS RN |

53055-04-2 | |

| Record name | (3-Methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。